ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate
Description
Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate is a synthetic organic compound featuring a chloropyridine moiety, a trifluoroethyl group, and an acetamide backbone. The 2-chloropyridin-4-yl group is a key structural motif often associated with bioactivity in agrochemicals and pharmaceuticals, while the trifluoroethyl substituent enhances metabolic stability and lipophilicity due to its electron-withdrawing properties . The compound’s synthesis likely involves coupling reactions between chloropyridine derivatives and trifluoroethylamine precursors, as inferred from analogous methodologies in the literature (e.g., sodium hydride-mediated alkylation in DMF) .
Properties
IUPAC Name |
ethyl 2-[3-(2-chloropyridin-4-yl)prop-2-enoyl-(2,2,2-trifluoroethyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O3/c1-2-23-13(22)8-20(9-14(16,17)18)12(21)4-3-10-5-6-19-11(15)7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBZYVZGZGQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(F)(F)F)C(=O)C=CC1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate typically involves a multi-step process. One common method starts with the preparation of the chloropyridinyl intermediate, which is then reacted with an appropriate trifluoroethylamine derivative under controlled conditions to form the enamido linkage. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization, distillation, and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in new derivatives with modified functional groups.
Scientific Research Applications
Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The enamido linkage plays a role in stabilizing the compound’s structure and influencing its reactivity.
Comparison with Similar Compounds
Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0)
Structure: This compound shares the chloropyridinyl core but lacks the trifluoroethyl group and propenamido linkage. Instead, it features an aminoacetate group. Properties:
- Molecular formula: C₉H₁₂Cl₂N₂O₂ .
- Applications: Intermediate in drug synthesis (e.g., DS-18997, a therapeutic candidate) . Comparison: The absence of the trifluoroethyl group reduces its metabolic stability compared to the target compound. The amino group may enhance solubility but decrease lipophilicity .
Ethyl {2-[(Trifluoroacetyl)Imino]Pyridin-1-(2H)-yl}Acetate (Compound 5)
Structure: Contains a trifluoroacetyl group linked to a pyridine ring but lacks the 2-chloro substituent and propenamido bridge. Comparison: The trifluoroacetyl group may confer similar electron-withdrawing effects as the trifluoroethyl group, but the absence of chlorine limits bioactivity diversity .
Acetamide Derivatives with Heterocyclic Moieties
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (Compound 1)
Structure : Features a pyrimidine-thietane system instead of chloropyridine.
Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
Comparison : The thioether and pyrimidine groups may enhance metal-binding capacity, suggesting divergent applications (e.g., coordination chemistry vs. bioactivity) .
N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS 618415-13-7)
Structure: Combines a triazole-sulfanyl group with a halogenated aryl moiety.
Functional Group Analysis
Trifluoroethyl vs. Other Substituents
Chloropyridine Positional Isomerism
- 3-Chloropyridin-4-yl (CAS 1956332-71-0) : Altered chlorine positioning may affect receptor binding specificity in pharmaceuticals .
Key Properties (Inferred)
Biological Activity
Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology and biochemistry.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₃H₁₃ClF₃N₃O₂
- Molecular Weight : 303.70 g/mol
The presence of the trifluoroethyl group and the chloropyridine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the enamido group followed by the introduction of the chloropyridine and trifluoroethyl substituents. The synthetic pathway can be summarized as follows:
- Formation of Enamido : Reaction of an appropriate amine with an acylating agent to form the enamido structure.
- Chloropyridine Substitution : Introduction of the chloropyridine moiety through nucleophilic substitution.
- Trifluoroethylation : Use of trifluoroethylating agents to incorporate the trifluoroethyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, fluorinated derivatives have shown significant antiproliferative effects against various cancer cell lines including breast and colon cancer cells . The mechanism appears to involve inhibition of key signaling pathways that promote cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.0 | Inhibition of cell cycle progression |
| Colon Cancer | 7.5 | Induction of apoptosis |
| Lung Cancer | 6.0 | Disruption of mitochondrial function |
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, related compounds have demonstrated weak inhibitory effects on adenylate cyclase activity in vitro, suggesting potential applications in modulating signal transduction pathways .
Case Studies
-
Study on Antiproliferative Effects :
A study conducted on a series of fluorinated pyridine derivatives found that compounds with similar structural motifs exhibited significant antiproliferative activity against human cancer cell lines. The highest activity was noted for derivatives with electron-withdrawing groups such as trifluoromethyl . -
In Vivo Studies :
In vivo experiments involving animal models have indicated that this compound may reduce tumor growth significantly compared to controls, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
